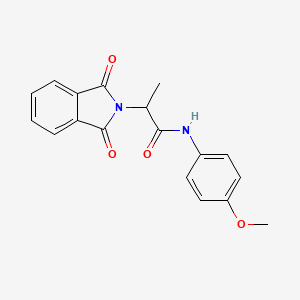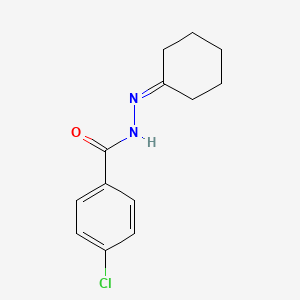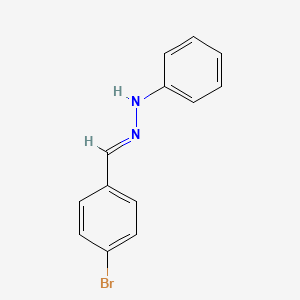
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-ジオキソイソインドリン-2-イル)-N-(4-メトキシフェニル)プロパンアミドは、イソインドリン-1-オン誘導体と呼ばれる有機化合物です。この化合物は、プロパンアミド部分に結合した1,3-ジオキソイソインドリン-2-イル基と、メトキシフェニル置換基の存在を特徴としています。
2. 製法
合成経路と反応条件: 2-(1,3-ジオキソイソインドリン-2-イル)-N-(4-メトキシフェニル)プロパンアミドの合成は、通常、無水フタル酸と適切なアミン誘導体を反応させることから始まります。反応は、中間体イソインドリン-1-オンの生成を経て進行し、その後、適切な条件下で4-メトキシフェニルプロパン酸と反応させることで最終生成物が得られます。反応条件には、ジクロロメタンやエタノールなどの溶媒、および反応を促進するトリエチルアミンやピリジンなどの触媒の使用が含まれることがよくあります。
工業生産方法: 工業的な環境では、この化合物の製造は、高収率と高純度を確保するために最適化された条件で、大規模なバッチ反応を行うことを含む場合があります。連続フロー反応器や自動化システムの使用により、製造プロセスの効率とスケーラビリティを向上させることができます。
反応の種類:
酸化: この化合物は、特にメトキシフェニル基で酸化反応を起こす可能性があり、対応するキノンやその他の酸化誘導体の生成につながります。
還元: 還元反応は、イソインドリン-1-オン部分のカルボニル基を標的にすることができ、それらをヒドロキシル基に変換する可能性があります。
置換: フェニル環のメトキシ基は、求核性芳香族置換反応によって他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 酸性または塩基性条件下で、過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 無水溶媒中で、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬。
置換: 水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で、アミンやチオールなどの求核剤。
主な生成物:
酸化: キノンまたはヒドロキシ化誘導体。
還元: ヒドロキシ化イソインドリン-1-オン誘導体。
置換: 使用した求核剤に応じて、様々な置換されたフェニル誘導体。
4. 科学研究における用途
化学: より複雑な有機分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして。
生物学: 抗菌作用や抗癌作用など、潜在的な生物学的活性について調査されています。
医学: 生物活性化合物との構造的類似性から、創薬の候補として注目されています。
産業: 独自の化学的特性により、ポリマーや樹脂などの高度な材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide typically involves the reaction of phthalic anhydride with an appropriate amine derivative. The reaction proceeds through the formation of an intermediate isoindolinone, which is then further reacted with 4-methoxyphenylpropanoic acid under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone moiety, potentially converting them to hydroxyl groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydroxylated isoindolinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to bioactive compounds.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
2-(1,3-ジオキソイソインドリン-2-イル)-N-(4-メトキシフェニル)プロパンアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的に結合し、それらの活性を調節することでその効果を発揮する可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、潜在的な抗癌効果をもたらす可能性があります。正確な経路と分子標的は、特定の用途と使用状況によって異なる場合があります。
類似の化合物:
2-(1,3-ジオキソイソインドリン-2-イル)-N-フェニルプロパンアミド: フェニル環にメトキシ基がありません。
2-(1,3-ジオキソイソインドリン-2-イル)-N-(4-クロロフェニル)プロパンアミド: メトキシ基の代わりにクロロ置換基が含まれています。
2-(1,3-ジオキソイソインドリン-2-イル)-N-(4-ニトロフェニル)プロパンアミド: フェニル環にニトロ置換基が含まれています。
独自性: 2-(1,3-ジオキソイソインドリン-2-イル)-N-(4-メトキシフェニル)プロパンアミドにメトキシ基が存在することで、反応性と生物学的標的との相互作用に影響を与える可能性のある独自の電子特性と立体特性が与えられます。これは、他の類似の化合物とは異なり、異なる生物学的活性と用途につながる可能性があります。
類似化合物との比較
2-(1,3-Dioxoisoindolin-2-yl)-N-phenylpropanamide: Lacks the methoxy group on the phenyl ring.
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-chlorophenyl)propanamide: Contains a chloro substituent instead of a methoxy group.
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)propanamide: Contains a nitro substituent on the phenyl ring.
Uniqueness: The presence of the methoxy group in 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
特性
分子式 |
C18H16N2O4 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H16N2O4/c1-11(16(21)19-12-7-9-13(24-2)10-8-12)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-11H,1-2H3,(H,19,21) |
InChIキー |
RBAIAHWJSWIAES-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,3-dichlorophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B11695446.png)
![5-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11695452.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11695459.png)

![{4-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11695470.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695471.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(2-methylphenoxy)acetyl]propanehydrazide](/img/structure/B11695480.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl 2-methoxybenzoate](/img/structure/B11695489.png)


![(5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695501.png)
![3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide](/img/structure/B11695518.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11695519.png)
